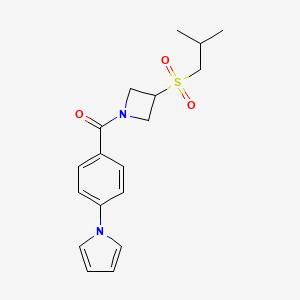

(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, like "(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone," typically involves multi-step chemical processes that aim at constructing the pyrrole ring or introducing it into larger molecular frameworks. For instance, Nicolaou et al. (2004) and Kaur and Kumar (2018) have described methodologies for synthesizing pyrrole derivatives, highlighting the versatility and efficiency of different synthetic routes in accessing a wide variety of pyrrole-containing compounds [Nicolaou, Zika, & Demopoulos, 2004], [Kaur & Kumar, 2018].

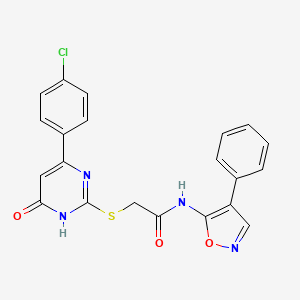

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing nitrogen. This structure plays a crucial role in determining the compound's reactivity and interaction with biological targets. Structural investigations, such as X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule and its conformational preferences. For example, Akkurt et al. (2003) have reported the crystal structure of a pyrrole derivative, elucidating key structural features and intermolecular interactions [Akkurt et al., 2003].

科学的研究の応用

Antimicrobial Applications

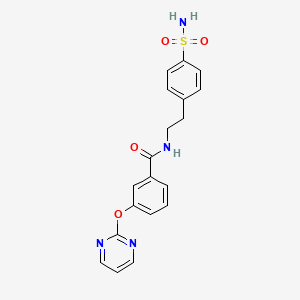

Pyrrole derivatives, including compounds structurally related to "(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone", have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally akin to the compound , showed significant antimicrobial activity, with compounds containing methoxy groups exhibiting higher efficacy (Kumar et al., 2012). Additionally, a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated in vitro antimicrobial activities, suggesting the potential of pyrrole derivatives in antimicrobial applications (Hublikar et al., 2019).

Anti-inflammatory Applications

The research also extends to the investigation of pyrrole derivatives for their anti-inflammatory and analgesic activities. For example, a study on novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives revealed significant anti-inflammatory and anti-ulcer activities, with compounds showing inhibition percentages comparable to standard drugs, further supporting the therapeutic potential of pyrrole derivatives in treating inflammation and related disorders (Pasha et al., 2020).

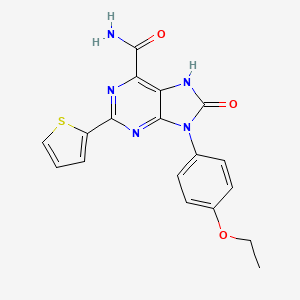

作用機序

Target of action

Pyrrole derivatives have been studied for their potential anticancer activities . They can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Mode of action

The interaction of pyrrole derivatives with their targets often involves the formation of a complex that inhibits the target’s function . For example, as dihydrofolate reductase inhibitors, they prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical pathways

The inhibition of these targets can affect multiple biochemical pathways. For instance, inhibiting dihydrofolate reductase disrupts the synthesis of purines and pyrimidines, which are essential components of DNA .

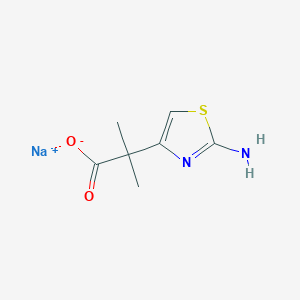

Pharmacokinetics

The ADME properties of pyrrole derivatives can vary widely depending on their specific structures. Some may be well-absorbed and extensively metabolized, while others may have poor bioavailability due to factors like poor solubility or rapid clearance .

Result of action

The molecular and cellular effects of pyrrole derivatives can include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell cycle progression .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability, solubility, and overall efficacy of pyrrole derivatives .

特性

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14(2)13-24(22,23)17-11-20(12-17)18(21)15-5-7-16(8-6-15)19-9-3-4-10-19/h3-10,14,17H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOWYWVJEGELRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)